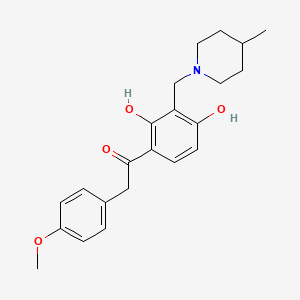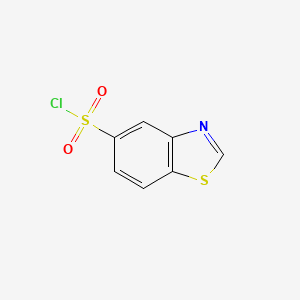
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring structure, morpholine, dimethylamino, and fluorophenyl groups. It's designed for precise interactions in biochemical applications, owing to its unique functional groups.
Méthodes De Préparation
Synthetic Routes: The synthesis typically involves:
Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.
Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.
Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.
Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.
Temperatures: : Usually maintained between 50-150°C.
Catalysts: : Acidic or basic catalysts to facilitate specific reactions.
Solvents: : Polar aprotic solvents like DMSO, DMF.
Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.
Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Typically involving oxygen donors or catalytic systems.
Reduction: : Often uses hydrogen gas or hydride donors.
Substitution: : Commonly via nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, alcohols.
Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.
Oxidation: : Yields derivatives with additional oxygen functionalities.
Reduction: : Produces more hydrogenated forms.
Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Reactivity Studies: : Understanding the behavior of triazine-based compounds.
Material Science: : Developing new polymers and resins.
Enzyme Inhibition:
Molecular Probes: : Tracing and studying biological pathways.
Drug Development: : Designing new pharmacological agents.
Diagnostic Tools: : Creating compounds for imaging and diagnostics.
Pesticides and Herbicides: : Leveraging the triazine ring for agricultural chemicals.
Dye and Pigment Manufacture: : Producing stable and vibrant dyes.
Mécanisme D'action
The compound's triazine ring and functional groups interact with specific molecular targets:
Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.
Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.
Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Unique Attributes:
Functional Diversity: : Combines dimethylamino, morpholine, and fluorophenyl groups uniquely.
Structural Complexity: : More complex than typical triazine derivatives, offering specific interactions.
2,4,6-tris(dimethylamino)-1,3,5-triazine: : Lacks the morpholine and fluorophenyl groups, leading to different reactivity.
N-(4-morpholino-1,3,5-triazin-2-yl)-acetamide: : Similar but without the dimethylamino and fluorophenyl functionalities.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide stands out due to its multi-functional structure, opening a plethora of applications and research opportunities.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUYZSCYKPCKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)




![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2790128.png)
![3-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2790129.png)




![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

